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Compound of Interest

Compound Name: 4-Methoxypicolinohydrazide

Cat. No.: B1313614 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 4-Methoxypicolinohydrazide. Due to the limited availability of published experimental

spectra for this specific compound, this document presents a detailed analysis based on

established principles of organic spectroscopy and data from analogous structures. It serves as

a practical resource for researchers in identifying and characterizing 4-
Methoxypicolinohydrazide and similar molecules.

Molecular Structure
Chemical Name: 4-Methoxypicolinohydrazide CAS Number: 106690-38-4 Molecular

Formula: C₇H₉N₃O₂ Molecular Weight: 167.17 g/mol Structure:

Spectroscopic Data Summary
The following tables summarize the anticipated quantitative data from Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for
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4-Methoxypicolinohydrazide.

¹H NMR (Proton NMR) Data (Predicted)
Solvent: DMSO-d₆, Frequency: 400 MHz

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.5 - 10.0 s (broad) 1H -NH- (Amide)

~8.3 d 1H H-6 (Pyridine)

~7.5 d 1H H-3 (Pyridine)

~7.0 dd 1H H-5 (Pyridine)

~4.4 s (broad) 2H -NH₂ (Hydrazide)

3.85 s 3H -OCH₃ (Methoxy)

¹³C NMR (Carbon NMR) Data (Predicted)
Solvent: DMSO-d₆, Frequency: 100 MHz

Chemical Shift (δ, ppm) Assignment

~165 C=O (Amide)

~163 C-4 (Pyridine, C-OCH₃)

~150 C-2 (Pyridine, C-C=O)

~148 C-6 (Pyridine)

~110 C-5 (Pyridine)

~108 C-3 (Pyridine)

55.5 -OCH₃ (Methoxy)
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FT-IR (Fourier-Transform Infrared) Spectroscopy Data
(Predicted)

Wavenumber (cm⁻¹) Intensity Assignment

3300 - 3400 Strong, Broad
N-H stretching (Amide and

Hydrazide)

3000 - 3100 Medium C-H stretching (Aromatic)

2850 - 2950 Medium
C-H stretching (Aliphatic, -

OCH₃)

~1660 Strong, Sharp C=O stretching (Amide I)

~1600 Medium
C=N stretching, C=C stretching

(Pyridine ring)

~1550 Medium N-H bending (Amide II)

1250 - 1300 Strong
C-O-C stretching (Asymmetric,

Aryl ether)

1020 - 1080 Medium
C-O-C stretching (Symmetric,

Aryl ether)

Mass Spectrometry (MS) Data (Predicted)
Ionization Mode: Electron Ionization (EI)

m/z Relative Intensity (%) Assignment

167 High [M]⁺ (Molecular Ion)

136 Medium [M - NHNH₂]⁺

108 High [M - CONHNH₂]⁺

78 Medium [C₅H₄N]⁺ (Pyridine fragment)

Experimental Protocols
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Detailed methodologies for the key spectroscopic techniques are provided below. These are

generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in 4-
Methoxypicolinohydrazide.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of

deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid

large solvent signals in the ¹H NMR spectrum.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

Transfer the solution to a 5 mm NMR tube.

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2

seconds, and an acquisition time of 2-4 seconds.

For ¹³C NMR, proton decoupling is used to simplify the spectrum. A longer relaxation delay

(e.g., 5 seconds) may be necessary for quaternary carbons.

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate

software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase

correction, baseline correction, and integration (for ¹H NMR).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in 4-Methoxypicolinohydrazide.

Methodology:
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Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place a portion of the powder into a pellet press and apply pressure to form a thin,

transparent pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are

co-added to improve the signal-to-noise ratio.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 4-
Methoxypicolinohydrazide.

Methodology:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a volatile and thermally stable compound, direct insertion probe or gas chromatography

(GC-MS) can be used. For less stable compounds, soft ionization techniques like

Electrospray Ionization (ESI) would be preferred.

Ionization: Ionize the sample using Electron Ionization (EI) at 70 eV. This method provides a

characteristic fragmentation pattern.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: Detect the ions and record their abundance.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

major fragment ions.

Visualization of Analytical Workflows
The following diagrams illustrate the logical workflow for spectroscopic analysis and the

relationship between different spectroscopic techniques in structure elucidation.
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Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation

Structure Elucidation

Synthesis of 4-Methoxypicolinohydrazide

Purification (e.g., Recrystallization)

Mass Spectrometry FT-IR Spectroscopy NMR Spectroscopy

Molecular Weight & Formula Functional Groups Connectivity & Stereochemistry

Final Structure Confirmation
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Spectroscopic Techniques

Derived Information

Mass Spec

Molecular Weight

Molecular Formula

FT-IR Functional Groups

¹H NMR Proton Environments

H-H Connectivity¹³C NMR

Carbon Skeleton

Structure of
4-Methoxypicolinohydrazide

Click to download full resolution via product page

To cite this document: BenchChem. [Spectroscopic Analysis of 4-Methoxypicolinohydrazide:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1313614#spectroscopic-data-of-4-
methoxypicolinohydrazide-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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